tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJNUIXXMZBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:
Formation of the cyclohexylamine derivative: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the hydroxycarbamimidoyl group: This step involves the reaction of the cyclohexylamine derivative with an appropriate reagent, such as hydroxylamine, under controlled conditions to form the hydroxycarbamimidoyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as using hydrochloric acid (HCl), can facilitate the substitution of the tert-butyl group.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various tert-butyl derivatives.
Scientific Research Applications
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds:
tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate (CAS: 946386-24-9) Molecular Formula: C₁₃H₂₅N₃O₃ Key Differences: Cycloheptyl ring (vs. cyclohexyl) and (Z)-configuration of the hydroxycarbamimidoyl group. The (Z)-isomer’s spatial arrangement could alter hydrogen-bonding interactions compared to the (E)-isomer .
tert-butyl N-[4-(3-{[6-(hydroxycarbamoyl)hexyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate
- Molecular Formula : C₂₄H₃₅N₅O₆ (inferred from )
- Key Differences : Incorporates a phenyl-oxazole-carbamoyl side chain instead of a cyclohexyl-hydroxycarbamimidoyl group.
- Implications : The extended hydrophobic side chain may enhance membrane permeability or target specific enzymes, such as metalloproteases .
Carbamates with Modified Substituents
Key Compounds:
tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate (, Compound 3) Molecular Formula: C₁₃H₂₁N₂O₂ Yield: 90% Key Differences: Cyano (-CN) substituent instead of hydroxycarbamimidoyl; methyl group on the carbamate nitrogen. Implications: The electron-withdrawing cyano group may reduce nucleophilicity, while the methyl group could decrease steric bulk compared to tert-butyl .
Implications: The phosphoryl moiety could enhance solubility or enable coordination to metal ions in catalytic systems .
Biological Activity
Tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group linked to a carbamate moiety and a cyclohexyl ring substituted with a hydroxycarbamimidoyl group. Its molecular formula is with a molecular weight of approximately 230.32 g/mol. The structure can be summarized as follows:
- tert-butyl group : Provides steric bulk and lipophilicity.
- Carbamate moiety : Often associated with biological activity and stability.
- Cyclohexyl ring : Imparts conformational flexibility, potentially influencing binding interactions.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The hydroxycarbamimidoyl group is significant for its potential to form hydrogen bonds, which can enhance binding affinity to target proteins.
Efficacy in Biological Assays
Preliminary studies have demonstrated the compound's efficacy in several biological assays, particularly in the following areas:
- Antimicrobial Activity : Similar compounds have shown promising results against bacterial strains, indicating potential for development as antimicrobial agents.
- Antifungal Activity : Compounds with structural similarities have been tested against fungi, showing significant inhibition rates (e.g., MIC values as low as 12.5 µg/mL against F. oxysporum) .
- Cytotoxicity : Investigations into the cytotoxic effects of related compounds suggest that modifications to the hydroxycarbamimidoyl group can influence cell viability and apoptosis pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Similarity | Unique Aspects |
|---|---|---|---|
| Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 1.00 | Different substitution pattern |
| Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 0.93 | Trans configuration |
| Tert-butyl (4-hydroxycyclohexyl)carbamate | Hydroxyl group on cyclohexane | 0.93 | Lacks hydroxycarbamimidoyl group |
| Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxy group | 0.93 | Amino functionality |
This table highlights how structural variations can impact biological activity, emphasizing the potential of this compound.
Case Study 1: Antimicrobial Screening
In a study focused on antimicrobial properties, derivatives of carbamates were screened against various bacterial strains. The results indicated that modifications to the hydroxycarbamimidoyl group significantly enhanced antimicrobial efficacy, with some derivatives achieving MIC values comparable to established antibiotics .
Case Study 2: Antifungal Activity Assessment
A series of related compounds were evaluated for antifungal activity against F. oxysporum. The most active derivatives exhibited potent inhibition at concentrations as low as 12.5 µg/mL, suggesting that similar modifications could be applied to this compound for improved antifungal properties .
Q & A
Q. What are the key considerations for designing a synthetic route for tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Core Formation : Cyclohexyl backbone construction via cyclization or functionalization of pre-existing rings (e.g., using tert-butyl carbamate as a starting material) .
- Functional Group Introduction : The hydroxycarbamimidoyl group is introduced through amidoxime formation (e.g., reacting a nitrile intermediate with hydroxylamine) .
- Protection/Deprotection : The tert-butyl carbamate (Boc) group is used to protect amines; acidic or catalytic conditions (e.g., TFA or Pd-mediated reactions) are employed for deprotection .
Critical Parameters : Reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., Pd₂(dba)₃ for coupling reactions) significantly impact yield and purity .
Q. How can the stereochemical configuration (E vs. Z) of the hydroxycarbamimidoyl group be confirmed?
- Methodological Answer :
- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments can distinguish E/Z isomers by spatial proximity of protons .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment; SHELXL/SHELXS programs are widely used for refinement .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stability and geometry, corroborating experimental data .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodological Answer :
- Oxidation : The hydroxycarbamimidoyl group can be oxidized to nitro or carbonyl derivatives using KMnO₄ or Ru-based catalysts .
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the amidoxime to an amine .
- Nucleophilic Substitution : The tert-butyl group can be replaced under acidic conditions (e.g., HCl/dioxane), enabling downstream functionalization .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR (Surface Plasmon Resonance) to confirm binding kinetics .
- Solubility/Purity Checks : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
- Structural Dynamics : MD (Molecular Dynamics) simulations (e.g., GROMACS) can model conformational changes influencing target interactions .
Q. What strategies optimize the enantiomeric purity of intermediates during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for separation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling reactions to control stereochemistry .
- Crystallization-Induced Dynamic Resolution : Leverage solvent polarity to favor one enantiomer during crystallization .
Q. How can computational methods predict this compound's interaction with biological targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger predict binding modes to enzymes/receptors .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing cyclohexyl with bicyclo[1.1.1]pentane) .
- ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Q. What analytical techniques resolve discrepancies in crystallographic data for polymorphic forms?
- Methodological Answer :
- PXRD (Powder X-ray Diffraction) : Distinguish polymorphs by comparing experimental and simulated patterns .
- Thermogravimetric Analysis (TGA) : Identify solvent-free vs. solvated forms based on weight-loss profiles .
- Solid-State NMR : Probe hydrogen-bonding networks and molecular packing differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
